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Compound of Interest

Compound Name:
Methyl 5-Fluoro-2-

morpholinobenzoate

CAS No.: 1256633-20-1

Cat. No.: B596867 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Methyl 5-Fluoro-2-morpholinobenzoate, a

compound of interest in medicinal chemistry and drug discovery. We will delve into its chemical

structure, nomenclature, plausible synthetic routes, and key physicochemical properties,

offering insights grounded in established chemical principles.

Chemical Identity and Structure
Methyl 5-Fluoro-2-morpholinobenzoate is a substituted aromatic compound featuring a

central benzene ring functionalized with a fluorine atom, a morpholine moiety, and a methyl

ester group.

IUPAC Name: methyl 5-fluoro-2-(morpholin-4-yl)benzoate

CAS Number: 1256633-20-1

Molecular Formula: C₁₂H₁₄FNO₃

The unique arrangement of these functional groups imparts specific electronic and steric

properties to the molecule, making it a valuable scaffold for further chemical exploration. The

electron-withdrawing nature of the fluorine atom and the electron-donating character of the
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morpholino group create a distinct electronic environment on the benzene ring, influencing its

reactivity and potential biological interactions.

Structural Representation:
Caption: 2D Structure of Methyl 5-Fluoro-2-morpholinobenzoate.

Physicochemical Properties (Predicted)
While experimental data for this specific compound is not readily available in the literature, we

can predict its properties based on its structural analogues and established chemical principles.

Property Predicted Value Justification

Molecular Weight 239.24 g/mol
Calculated from the molecular

formula C₁₂H₁₄FNO₃.

Appearance White to off-white solid

Similar substituted benzoates

are typically crystalline solids

at room temperature.

Melting Point 80 - 120 °C

The presence of the rigid

aromatic ring and polar

functional groups suggests a

moderate melting point.

Boiling Point > 300 °C

Expected to be high due to the

molecular weight and polar

nature of the compound.

Solubility

Soluble in common organic

solvents (e.g., DMSO, DMF,

CH₂Cl₂, Ethyl Acetate).

Sparingly soluble in water.

The ester and morpholine

moieties provide polarity, while

the aromatic ring contributes to

lipophilicity.

Proposed Synthetic Strategies
The synthesis of Methyl 5-Fluoro-2-morpholinobenzoate can be approached through several

logical pathways. Two primary strategies are outlined below, leveraging common and reliable
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organic reactions.

Strategy 1: Nucleophilic Aromatic Substitution followed
by Esterification
This two-step approach is a robust method for constructing the target molecule.

2,5-Difluorobenzoic Acid 5-Fluoro-2-morpholinobenzoic Acid

  Morpholine, Base (e.g., K₂CO₃)  
  Solvent (e.g., DMSO), Heat   Methyl 5-Fluoro-2-

morpholinobenzoate

  Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄)  
  Reflux  

Click to download full resolution via product page

Caption: Synthetic Pathway 1 for Methyl 5-Fluoro-2-morpholinobenzoate.

Step-by-Step Methodology:

Synthesis of 5-Fluoro-2-morpholinobenzoic Acid:

Rationale: The highly electronegative fluorine atoms on 2,5-difluorobenzoic acid activate

the aromatic ring for nucleophilic aromatic substitution (SₙAr). Morpholine, a secondary

amine, acts as the nucleophile. The reaction is typically carried out in a polar aprotic

solvent like DMSO to facilitate the dissolution of the reactants and the stabilization of the

charged intermediate (Meisenheimer complex). A base is required to neutralize the

hydrofluoric acid byproduct.

Protocol:

1. To a solution of 2,5-difluorobenzoic acid in DMSO, add an excess of morpholine (2-3

equivalents) and a base such as potassium carbonate (K₂CO₃) (2-3 equivalents).

2. Heat the reaction mixture to 80-120 °C and monitor the progress by thin-layer

chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

3. Upon completion, cool the reaction mixture and pour it into water.

4. Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the product.
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5. Collect the solid by filtration, wash with water, and dry to yield 5-fluoro-2-

morpholinobenzoic acid.

Esterification to Methyl 5-Fluoro-2-morpholinobenzoate:

Rationale: The carboxylic acid is converted to its corresponding methyl ester via Fischer

esterification. This acid-catalyzed reaction with an excess of methanol drives the

equilibrium towards the product.

Protocol:

1. Suspend 5-fluoro-2-morpholinobenzoic acid in methanol.

2. Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄).

3. Reflux the mixture for several hours, monitoring the reaction by TLC.

4. After completion, cool the reaction and neutralize the excess acid with a mild base (e.g.,

saturated sodium bicarbonate solution).

5. Extract the product with an organic solvent like ethyl acetate.

6. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure.

7. Purify the crude product by column chromatography on silica gel to obtain Methyl 5-
Fluoro-2-morpholinobenzoate.

Strategy 2: Esterification followed by Nucleophilic
Aromatic Substitution
This alternative route reverses the order of the key transformations.

2,5-Difluorobenzoic Acid Methyl 2,5-Difluorobenzoate

  Methanol (MeOH), Acid Catalyst (e.g., H₂SO₄)  
  Reflux   Methyl 5-Fluoro-2-

morpholinobenzoate

  Morpholine, Base (e.g., K₂CO₃)  
  Solvent (e.g., DMSO), Heat  

Click to download full resolution via product page
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Caption: Synthetic Pathway 2 for Methyl 5-Fluoro-2-morpholinobenzoate.

Step-by-Step Methodology:

Synthesis of Methyl 2,5-Difluorobenzoate:

Rationale: The starting carboxylic acid is first protected as a methyl ester. This can prevent

potential side reactions involving the carboxylic acid group in the subsequent SₙAr step.

Protocol: This step follows a standard Fischer esterification procedure as described in

Strategy 1, Step 2, using 2,5-difluorobenzoic acid as the starting material.

Nucleophilic Aromatic Substitution:

Rationale: Similar to Strategy 1, the fluorine atom at the 2-position of the methyl 2,5-

difluorobenzoate is displaced by morpholine. The electron-withdrawing ester group further

activates the ring towards nucleophilic attack.

Protocol: This step follows the SₙAr procedure described in Strategy 1, Step 1, using

methyl 2,5-difluorobenzoate as the electrophile. The workup will involve direct extraction of

the product into an organic solvent, followed by purification.

Spectroscopic Characterization (Predicted)
Predictive spectroscopic data is crucial for the identification and characterization of the

synthesized compound.

¹H NMR (Proton Nuclear Magnetic Resonance):

Aromatic protons (3H) are expected to appear as multiplets in the range of δ 7.0-8.0 ppm,

showing coupling to the fluorine atom.

The methyl ester protons (3H) will likely be a singlet around δ 3.8-4.0 ppm.

The morpholine protons (8H) will appear as two multiplets, corresponding to the

methylene groups adjacent to the nitrogen and oxygen atoms, typically in the range of δ

3.0-4.0 ppm.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

The carbonyl carbon of the ester is expected around δ 165-170 ppm.

Aromatic carbons will appear in the region of δ 110-160 ppm. The carbon attached to the

fluorine will show a large C-F coupling constant.

The methoxy carbon of the ester will be around δ 50-55 ppm.

The morpholine carbons will be visible in the range of δ 45-70 ppm.

Mass Spectrometry (MS):

The molecular ion peak (M⁺) for C₁₂H₁₄FNO₃ would be observed at m/z = 239.0958

(calculated). High-resolution mass spectrometry (HRMS) would be used to confirm the

elemental composition.

Potential Applications and Relevance in Drug
Discovery
The structural motifs present in Methyl 5-Fluoro-2-morpholinobenzoate suggest its potential

as a valuable building block in drug discovery programs.

Morpholine Moiety: The morpholine ring is a common feature in many approved drugs and is

often incorporated to improve physicochemical properties such as solubility and metabolic

stability.[1] It can also serve as a key pharmacophoric element, engaging in hydrogen

bonding interactions with biological targets.[2]

Fluorine Atom: The introduction of a fluorine atom can significantly impact a molecule's

pharmacokinetic and pharmacodynamic properties.[3] It can enhance metabolic stability by

blocking sites of oxidation, increase binding affinity to target proteins, and modulate the pKa

of nearby functional groups.[4]

Substituted Benzoate Core: This scaffold is prevalent in a wide range of biologically active

molecules, including anti-inflammatory, anti-cancer, and anti-microbial agents.
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Given these features, Methyl 5-Fluoro-2-morpholinobenzoate is a promising starting point for

the synthesis of novel compounds with potential therapeutic applications. Further derivatization

of the ester functionality or modifications to the aromatic ring could lead to the discovery of new

drug candidates.

Conclusion
Methyl 5-Fluoro-2-morpholinobenzoate is a synthetically accessible and medicinally relevant

molecule. This guide has provided a detailed overview of its structure, nomenclature, and

plausible synthetic routes, along with predicted physicochemical and spectroscopic properties.

The strategic combination of a fluorinated benzene ring, a morpholine substituent, and a methyl

ester group makes this compound an attractive scaffold for the development of novel

therapeutic agents. Further research into its synthesis and biological evaluation is warranted to

fully explore its potential in the field of drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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